molecular formula C11H19NO3 B2857646 tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate CAS No. 1456616-45-7

tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2857646
CAS No.: 1456616-45-7
M. Wt: 213.277
InChI Key: QLMAUXRLFCCWAC-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate (CAS 1456616-45-7) is a high-purity chemical intermediate of significant value in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 11 H 19 NO 3 and a molecular weight of 213.27 g/mol, features a pyrrolidine ring core that is both stereochemically rich and multifunctional, making it a versatile scaffold for constructing more complex molecules . The structure incorporates a ketone group at the 4-position and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen, which is instrumental in peptide synthesis and the development of novel active compounds . In medicinal chemistry, this pyrrolidine derivative serves as a key precursor for the synthesis of a wide range of biologically active molecules. Its robust structure is designed for further functionalization, allowing researchers to explore compounds with potential anti-inflammatory and anti-diabetic activities, as demonstrated by in-vitro studies on related chiral pyrrolidine structures . The compound's mechanism of action in final applications is highly dependent on the specific modifications made, but it often contributes to the core pharmacophore that interacts with biological targets such as enzymes. The Boc protecting group is particularly valuable as it is stable under a variety of reaction conditions yet can be selectively removed under mild acidic conditions to unveil the secondary amine, a common functional group in active pharmaceutical ingredients . This product is intended For Research Use Only and is not for human or veterinary use. Researchers can utilize this compound as a critical building block in drug discovery programs, method development in synthetic chemistry, and in the creation of comprehensive compound libraries for biological screening .

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMAUXRLFCCWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456616-45-7
Record name tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate
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Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate are listed below, with similarity scores derived from functional group alignment and ring-system modifications:

CAS No. Compound Name Key Substituents Ring System Functional Groups Similarity Score
106556-66-5 Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate Ethyl ester, 3-oxo Pyrrolidine Ester, ketone 0.83
946497-94-5 tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate 4-Cyano, 3-oxo Pyrrolidine Ester, ketone, nitrile 0.83
346593-03-1 tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate 4-oxo Piperidine (6-membered) Ester, ketone 0.82
32499-64-2 Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Bicyclic framework Azabicyclo[3.2.1]octane Ester, ketone 0.82

Key Structural and Functional Differences

The tert-butyl group in the parent compound confers greater steric protection to the nitrogen, improving stability against acidic or enzymatic degradation.

Position of Oxo Group :

  • Shifting the ketone from the 4-position (parent compound) to the 3-position (CAS 946497-94-5) alters electronic distribution, affecting reactivity in subsequent reactions such as nucleophilic additions.

Ring Size and Rigidity: The piperidine analog (CAS 346593-03-1) introduces a six-membered ring, reducing ring strain compared to pyrrolidine. This may influence conformational flexibility and binding affinity in target applications.

Additional Functional Groups: The 4-cyano substituent (CAS 946497-94-5) introduces a strong electron-withdrawing group, which could modulate the compound’s acidity or reactivity in cross-coupling reactions.

Research Findings and Analytical Data

Spectroscopic Characterization

While direct data for the parent compound is unavailable, analogous pyrrolidine derivatives (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) have been characterized using UV, $ ^1H $-NMR, and $ ^{13}C $-NMR spectroscopy. For instance:

  • $ ^1H $-NMR : Methyl groups in pyrrolidine derivatives typically resonate at δ 1.2–1.5 ppm, while the Boc-protected nitrogen deshields adjacent protons to δ 3.5–4.0 ppm.
  • $ ^{13}C $-NMR : The carbonyl carbon of the Boc group appears near δ 155–160 ppm, and the ketone at δ 200–210 ppm.

Biological Activity

Tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate (CAS No. 1456616-45-7) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a unique five-membered ring structure containing nitrogen, which contributes to its chemical reactivity and interactions with biological targets. Research indicates that it may exhibit anticoagulant and anticancer properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C11H19NO3C_{11}H_{19}NO_3, with a molecular weight of approximately 213.27 g/mol. Its structural characteristics include:

  • Pyrrolidine ring : A five-membered ring that enhances its biological activity.
  • Tert-butyl group : Provides steric hindrance, potentially influencing its interaction with biological molecules.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
CAS Number1456616-45-7

Anticoagulant Properties

Research has indicated that this compound may act as a factor Xa inhibitor , which is crucial in the coagulation cascade. This suggests potential applications in anticoagulant therapies. Factor Xa plays a pivotal role in the conversion of prothrombin to thrombin, and its inhibition could lead to reduced thrombus formation.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that derivatives of this compound can modulate biochemical pathways involved in cell proliferation and survival. The ability to interact with various cellular receptors involved in cancer signaling pathways makes it a candidate for further development in cancer therapeutics.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. As a pyrrolidine derivative, it can modulate enzyme activity by binding to active sites or allosteric sites, influencing various metabolic pathways.

Case Studies and Research Findings

  • Study on Factor Xa Inhibition :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition of factor Xa activity in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in anticoagulation therapy .
  • Anticancer Screening :
    • In another study, the compound was screened against various cancer cell lines. The results showed a reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent . The study utilized the MTT assay to quantify cytotoxic effects.
  • Biochemical Pathway Modulation :
    • Research highlighted the compound's ability to modulate key signaling pathways involved in cancer progression, particularly those related to apoptosis and cell cycle regulation . This modulation could lead to enhanced therapeutic efficacy when combined with existing cancer treatments.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate, and what reaction conditions are optimal?

The synthesis typically involves coupling reactions using tert-butyl protecting groups. A representative method includes:

  • Step 1 : Activation of the carboxylic acid using reagents like DIPEA (diisopropylethylamine) and isobutyl chloroformate in CH₂Cl₂ to form a mixed anhydride intermediate .
  • Step 2 : Reaction with an appropriate nucleophile (e.g., amino alcohols) under basic conditions.
  • Step 3 : Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
    Key Conditions : Room temperature, anhydrous solvents, and inert atmosphere to prevent side reactions. Yield optimization requires careful stoichiometric control (e.g., 1.1–1.2 equivalents of activating agents) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
  • IR Spectroscopy : The carbonyl (C=O) stretch of the pyrrolidinone ring is observed at ~1700 cm⁻¹ .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₂₁NO₃: 228.1594) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives?

  • Solvent Effects : Record NMR in deuterated chloroform (CDCl₃) or DMSO-d₆ to assess hydrogen bonding interactions that may shift peaks .
  • 2D NMR : Use COSY and HSQC to assign overlapping signals, especially in crowded regions (e.g., 2.5–3.5 ppm for pyrrolidine protons) .
  • Purity Check : Perform LC-MS to detect impurities (e.g., unreacted starting materials) that may distort integrations .

Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between DIPEA concentration, reaction time, and solvent volume .
  • In Situ Monitoring : Track reaction progress via TLC or LC-MS to terminate reactions at completion, minimizing decomposition .

Q. How do computational methods contribute to understanding the reactivity of this compound in catalytic processes?

  • Quantum Chemical Calculations : Predict transition states and activation energies for nucleophilic attacks on the 4-oxo group using DFT (Density Functional Theory). This helps rationalize regioselectivity in alkylation or acylation reactions .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) simulate plausible pathways, reducing trial-and-error in catalyst screening .

Q. What are the implications of the tert-butyl group's steric effects on the compound's participation in nucleophilic reactions?

The tert-butyl group creates steric hindrance, directing nucleophiles to the less hindered 4-oxo position. For example:

  • Alkylation : Bulky electrophiles (e.g., benzyl bromides) favor attack at the carbonyl oxygen over nitrogen due to steric shielding of the pyrrolidine ring .
  • Catalysis : In enzyme inhibition studies, the tert-butyl group enhances binding to hydrophobic pockets but may reduce solubility in aqueous media .

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